molecular formula C8H7ClFNO2 B2411785 N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide CAS No. 1155534-62-5

N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide

Cat. No.: B2411785
CAS No.: 1155534-62-5
M. Wt: 203.6
InChI Key: WSUDBRHFCPSZCJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and a hydroxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide typically involves the reaction of 4-chloro-2-fluoroaniline with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chloro-2-fluoroaniline and glyoxylic acid.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 60-80°C.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
  • N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
  • N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. The hydroxyacetamide group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c9-5-1-2-7(6(10)3-5)11-8(13)4-12/h1-3,12H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUDBRHFCPSZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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